Product packaging for Bombyx 21G1 protein(Cat. No.:CAS No. 143107-99-7)

Bombyx 21G1 protein

Cat. No.: B1174899
CAS No.: 143107-99-7
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Description

The Bombyx 21G1 protein, identified as a Low molecular mass 30 kDa lipoprotein, is a purified protein component derived from Bombyx batryticatus with demonstrated potential in neurological research . Studies indicate that this protein exhibits neuroprotective properties in glutamate-stimulated PC12 cell models, a system used to investigate excitotoxic neuronal injury . Its mechanism of action is associated with significantly increasing the level of the inhibitory neurotransmitter GABA and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α, suggesting a role in modulating neural excitability and inflammation . Cellular interaction studies using fluorescein-labeled protein show that this compound binds to the surface of PC12 cells and is subsequently internalized, enabling its bioactivity within the cell . This protein is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

CAS No.

143107-99-7

Molecular Formula

C8H14N2O

Synonyms

Bombyx 21G1 protein

Origin of Product

United States

Molecular Biology and Genetic Architecture of Bombyx 21g1 Protein

Gene Cloning and Genomic Organization of the Bombyx 21G1 Locus

The identification and characterization of the gene encoding the 21G1 protein have been fundamental to dissecting its biological roles. The gene, often referred to by its accession number X54734, has been cloned and its genomic organization studied to reveal its structural features and location within the silkworm genome. nig.ac.jp

Analysis of the Bombyx 21G1 gene structure indicates a relatively simple organization. It is characterized by a short first exon and a protein-coding second exon, which are separated by a single intron. nih.gov This structural arrangement is shared among other members of the 30K protein gene family in Bombyx mori. nih.gov

The 21G1 protein is classified within the 30 kDa lipoprotein family, also known as the Lipoprotein 11 family (IPR004943, PF03260). uniprot.org This family comprises structurally related proteins that are abundant in the hemolymph of fifth-instar larvae and pupae. uniprot.orgnih.gov Members of the 30K protein family share similar amino acid compositions and have been implicated in various functions, including nutrient storage, immunity, and inhibition of apoptosis. nig.ac.jpnih.gov The structural similarities within this family suggest common evolutionary origins and potentially overlapping or complementary functions.

The gene encoding the Bombyx 21G1 protein (accession X54734) has been mapped to chromosome 20 in Bombyx mori. nig.ac.jp Its specific location is indicated at map position 6.2. nig.ac.jp While other 30K protein genes may reside on different chromosomes or in close proximity on the same chromosome, the localization of 21G1 to chromosome 20 provides a specific genomic context for this particular member of the family. nih.gov Chromosomal localization studies contribute to the understanding of gene linkage and potential co-regulation with neighboring genes.

Transcriptional Regulation of this compound Expression

The expression of the this compound is subject to transcriptional regulation, ensuring its production at appropriate developmental stages and in specific tissues. Studies on the 30K protein gene family, to which 21G1 belongs, have provided some insights into the regulatory mechanisms involved.

While detailed, specific promoter analysis solely focused on the Bombyx 21G1 gene is not extensively detailed in available abstracts, studies on the 30K protein gene family have revealed the presence of structures homologous to putative regulatory elements located around each gene. nih.gov These cis-regulatory elements are DNA sequences located near the gene that play a role in controlling its transcription. nih.gov

General research into Bombyx mori gene regulation has identified various cis-regulatory elements and promoters that drive tissue-specific or ubiquitous expression. plos.orgscienceopen.combmbreports.orgscienceopen.com Although the specific elements governing 21G1 expression require further dedicated study, the presence of homologous structures in the promoter regions of 30K protein genes suggests conserved regulatory mechanisms within this gene family.

Specific transcription factors that directly modulate the expression of the Bombyx 21G1 gene have not been explicitly identified in the provided search results. However, transcription factors are known to be key proteins that bind to cis-regulatory elements and influence the rate of gene transcription. nih.gov

In Bombyx mori, transcription factors play vital roles in regulating the expression of various genes, including those involved in silk protein synthesis and immune responses. Given that 21G1 is expressed in tissues like the fat body and hemocytes and is implicated in immune responses, it is likely that its transcription is controlled by a combination of general and potentially specific transcription factors that respond to developmental and environmental cues. nih.govfrontiersin.orgnih.gov Further research is needed to pinpoint the exact transcription factors that interact with the regulatory regions of the 21G1 gene.

Post-Transcriptional and Translational Control Mechanisms of this compound

While the primary level of gene regulation occurs at transcription, post-transcriptional and translational control mechanisms can further influence the final amount and activity of the this compound. These mechanisms operate after the mRNA molecule has been transcribed from the DNA template.

Post-transcriptional regulation in eukaryotes can involve processes such as mRNA splicing, capping, polyadenylation, and the action of non-coding RNAs like microRNAs (miRNAs). youtube.com These mechanisms can affect mRNA stability, localization, and translation efficiency. youtube.com

Translational control regulates the rate at which mRNA is translated into protein by ribosomes. This can be influenced by factors such as the mRNA sequence, the availability of tRNAs, and regulatory proteins that bind to the mRNA.

Functional Characterization and Biological Roles of Bombyx 21g1 Protein

In Vivo and In Vitro Functional Assays of Bombyx 21G1 Protein Activity

In vitro assays have demonstrated that this compound, as part of the BmhGH-like proteins, can promote cell division. plos.orgnih.gov Studies using K562 cells, a human erythroleukemia cell line, showed that these proteins could promote K562 cell proliferation in serum-free culture medium. plos.orgnih.gov Further in vitro experiments involving infection of silkworm oocyte BmN cells with a recombinant baculovirus containing hGH-L2 (which includes 21G1) indicated that the protein shortened the G0/G1 phase of the cell cycle, facilitating a rapid transition into the S phase and accelerating cell division. plos.orgnih.gov This suggests a growth hormone-like function for the protein. plos.orgnih.gov

In vivo studies have also explored the activity of proteins from Bombyx batryticatus, which include low molecular mass 30 kDa lipoprotein 21G1. mdpi.comresearchgate.net An effective protein component, PF-2-2, identified as low molecular mass 30 kDa lipoprotein 21G1, was found to possess neuroprotective effects in glutamate-injured PC12 cells. mdpi.com This protective effect may be linked to its anti-apoptotic activity, although further research is needed to confirm this. mdpi.com

Protein-Protein Interaction Networks Involving this compound

Understanding protein-protein interactions (PPIs) is crucial for elucidating protein function within cellular processes. libretexts.org While general methods for studying PPI networks exist, specific details regarding the comprehensive interaction network of this compound are still being explored.

Identification of Interacting Partners through Proteomic Approaches

Proteomic approaches, such as mass spectrometry coupled with affinity purification, are widely used to identify protein interaction partners. libretexts.orgcreative-proteomics.comnih.gov These methods can identify both stable and transient interactions within protein complexes. libretexts.org Studies on Bombyx mori have utilized proteomic analysis to identify proteins involved in various biological processes, including detoxification and olfaction, and have constructed PPI networks for these systems. nih.govnih.govresearchgate.netnih.govresearchgate.net However, specific proteomic studies focused solely on identifying the interaction partners of this compound were not prominently detailed in the provided search results. The identification of this compound itself has been achieved through techniques like MALDI-TOF-MS analysis following purification. mdpi.complos.orgnih.govresearchgate.net

Elucidation of Molecular Mechanisms of this compound Interactions

The molecular mechanisms governing protein interactions involve specific domains and structural features that mediate binding. libretexts.orgresearchgate.net The 30 kDa protein family, to which Bombyx 21G1 belongs, contains two domains: an all-α N-terminal domain (NTD) and an all-β C-terminal domain (CTD). researchgate.net The NTD is suggested to have a lipid-binding cavity, while the CTD is similar to a carbohydrate-binding domain. researchgate.net These structural features hint at potential interaction mechanisms, such as binding to lipids or carbohydrates. Additionally, some 30K proteins have been shown to bind to fungal glucans, functioning as pattern-recognition receptors involved in immune defense. frontiersin.org This suggests a potential interaction mechanism involving the recognition and binding of specific molecular patterns. The Ly6 module, found in some proteins, is also known to function as a protein-protein interaction domain. frontiersin.org

Cellular Localization and Subcellular Dynamics of this compound

Role of this compound in Developmental Processes of Bombyx mori

This compound is implicated in the developmental processes of Bombyx mori. plos.orgresearchgate.netcreative-proteomics.commdpi.com Its presence and function are linked to different life stages of the silkworm.

Expression Profiling Across Different Developmental Stages (e.g., larval, pupal)

Studies on the global gene expression profiling across the complete life cycle of Bombyx mori, including embryonic, larval, pupal, and adult stages, have been conducted. mdpi.com These studies reveal dynamic changes in gene expression throughout development. mdpi.com While a specific expression profile for Bombyx 21G1 gene across all developmental stages was not explicitly detailed in the provided results, the 30K proteins, including 21G1, are known to be major proteins synthesized during the larval stage and absorbed by the oocyte during the pupal stage. frontiersin.org This suggests a significant presence and potential role during these developmental periods. Proteomic analysis of different tissues and developmental stages, such as the larval midgut, has identified various proteins present during the fifth instar larval stage, which is crucial for growth and silk production. nih.govresearchgate.net The expression levels of proteins can vary across different larval instars and even within the same instar under different conditions. nih.govresearchgate.net

Phenotypic Analysis of Bombyx 21G1 Knockdown or Overexpression

While specific comprehensive studies detailing the gross phenotypic changes resulting directly from the isolated knockdown or overexpression of this compound are limited in the provided search results, the known functions of 21G1 within the context of the 30 kDa lipoprotein family suggest potential phenotypic impacts upon manipulation. The 30 kDa lipoproteins are major proteins in the hemolymph, synthesized in the fat body during the larval stage and subsequently absorbed by oocytes as yolk proteins during the pupal stage. frontiersin.org This significant accumulation and transfer imply a crucial role in larval development and oocyte maturation, processes whose disruption through altered 21G1 levels could lead to observable phenotypic effects related to growth, development, or reproduction.

Involvement of this compound in Physiological Pathways

This compound, as a constituent of the 30 kDa lipoprotein family, is implicated in several key physiological pathways in Bombyx mori. These roles highlight its multifaceted contribution to silkworm health and development.

Metabolic Regulation (e.g., nutrient protein functions)

The 30 kDa proteins, including 21G1, are recognized as significant storage proteins in Bombyx mori. scispace.com Initially identified as major hemolymph proteins, they are synthesized in the fat body and accumulated during the larval stage. frontiersin.org These proteins are later absorbed by the oocyte, serving as yolk proteins. frontiersin.org This function as storage and yolk proteins underscores their critical role in nutrient reserve and utilization, particularly during periods of high metabolic demand such as larval growth and oocyte development. The classification of 30 kDa proteins as "nutrient proteins" further supports their involvement in metabolic regulation by providing essential resources. frontiersin.org Studies on the nutritional composition of Bombyx mori pupae, which contain 30 kDa proteins, emphasize their value as a source of protein and essential amino acids, reinforcing the metabolic significance of this protein family. eg.netmdpi.com

Immune Response Modulation (e.g., pattern-recognition receptor)

This compound participates in the silkworm's innate immune response. frontiersin.org Members of the 30 kDa protein family, including 6G1, 19G1, and 21G1, have been shown to bind to fungal glucans, thereby functioning as pattern-recognition receptors (PRRs). frontiersin.orgresearchgate.net This PRR activity allows the silkworm to detect the presence of fungal pathogens and potentially trigger downstream immune signaling pathways. Research has observed that 21G1 (spot 66) expression in the hemolymph was suppressed following a challenge with lipopolysaccharide (LPS), a component of Gram-negative bacteria. scispace.com This differential expression in response to a bacterial challenge further supports the involvement of 21G1 in immune defense mechanisms.

Stress Adaptation Mechanisms (e.g., anti-apoptotic activity)

Table 1: Summary of this compound Functions

Physiological PathwayRoleEvidence
Metabolic RegulationNutrient storage, Yolk proteinMajor hemolymph protein, synthesized in fat body, absorbed by oocytes. frontiersin.org
Immune Response ModulationPattern-recognition receptor (PRR)Binds fungal glucans. frontiersin.orgresearchgate.net Suppressed by LPS challenge. scispace.com
Stress Adaptation MechanismsAnti-apoptotic activityProtective effect in Glu-injured cells. mdpi.comresearchgate.net Inhibits apoptosis. frontiersin.orgresearchgate.net

Table 2: Differential Expression of 21G1 in Response to LPS Challenge

Treatment GroupTime Point (h)Relative Abundance of 21G1 (Spot 66)
Control0Detected
LPS Challenge24Suppressed (undetected) scispace.com
LPS Challenge48Suppressed (undetected) scispace.com

Note: Data extracted from a proteomic study of LPS-induced immune response in Bombyx mori hemolymph. scispace.com

Structural Biology Insights and Structure Function Relationships of Bombyx 21g1 Protein

Domain Architecture and Conserved Motifs of Bombyx 21G1 Protein (e.g., β-trefoil superfamily)

The this compound is part of a group of homologous proteins found in the hemolymph of the silkworm, Bombyx mori, often referred to as "30K proteins" or B. mori low molecular weight lipoproteins (Bmlps). nih.govustc.edu.cn Structural analysis of Bmlp7, a representative member of this protein family, provides significant insight into the architecture of proteins like 21G1. nih.govresearchgate.net

The crystal structure reveals a distinct two-domain architecture: nih.govustc.edu.cn

N-Terminal Domain (NTD): This domain is characterized by an all-α-helix structure, with six helices arranged in a right-handed superhelix. ustc.edu.cn Structural simulations suggest that the NTD contains a putative lipid-binding cavity. nih.govustc.edu.cn

C-Terminal Domain (CTD): This domain is composed of an all-β-sheet structure, forming a classic β-trefoil fold. nih.govustc.edu.cn This fold consists of 12 β-strands organized into a barrel-like structure with an approximate C3 rotational symmetry. ustc.edu.cnnih.gov

Comparative structural studies have established that these 30K proteins represent a new, 15th family within the β-trefoil superfamily. nih.govustc.edu.cn The β-trefoil fold is a conserved architectural motif found across a diverse range of proteins with various functions, including ligand binding and cell recognition. nih.gov The CTD of the 30K proteins shows structural similarity to carbohydrate-binding domains and is thought to possess a potential sugar-binding site. nih.govresearchgate.netnih.gov The two domains are linked primarily through hydrophobic interactions. ustc.edu.cn

DomainStructural CompositionConserved Fold/MotifPutative Function
N-Terminal Domain (NTD) All-α (six helices)Right-handed superhelixLipid-binding
C-Terminal Domain (CTD) All-β (12 strands)β-trefoilSugar-binding

Analysis of Post-Translational Modifications and Their Functional Impact on this compound

Post-translational modifications (PTMs) are crucial for increasing the functional diversity of the proteome by regulating protein activity, localization, and interactions. thermofisher.com While direct PTM analysis of the this compound is not extensively detailed in the available literature, studies on the Bombyx mori proteome indicate that various PTMs are widespread and essential for cellular processes. nih.govnih.govnih.gov

Reversible protein phosphorylation is a fundamental regulatory mechanism in numerous cellular pathways, including cell growth, apoptosis, and signal transduction. sigmaaldrich.com Research on Bombyx mori has demonstrated the importance of phosphorylation in various biological contexts, such as the stimulation of c-Jun N-terminal kinase (JNK) by the prothoracicotropic hormone (PTTH) in prothoracic glands. researchgate.net Although specific phosphorylation sites on the 21G1 protein have not been characterized, it is a common modification for over 30% of cellular proteins and plays a key role in regulating protein function. ptmbio.com

Glycosylation, the attachment of oligosaccharides to proteins, is one of the most common PTMs and is critical for protein sorting, immune recognition, and receptor binding. sigmaaldrich.com Glycoproteins can be N-linked (attached to asparagine) or O-linked (attached to serine or threonine). peakproteins.com Large-scale glycoproteome mapping in Bombyx mori has identified approximately 400 glycoproteins, confirming that both N- and O-glycosylation are prevalent modifications in this organism. nih.gov The presence of a potential sugar-binding site in the β-trefoil domain of the 30K protein family suggests a functional relationship with carbohydrates, which is often associated with glycoproteins. nih.govustc.edu.cn Further investigation is needed to determine if the 21G1 protein is glycosylated and what role this modification might play.

Beyond phosphorylation and glycosylation, silkworm proteins undergo other PTMs. For instance, analysis of other Bombyx mori proteins has revealed modifications such as methylation. nih.gov Other common modifications like ubiquitination and acetylation are also known to regulate protein degradation, stability, and function in eukaryotes and are likely to play roles in the Bombyx mori proteome. ptmbio.com The specific covalent modifications of the this compound remain an area for future research.

Structure-Function Relationship Analysis through Mutagenesis Studies of this compound

Site-directed mutagenesis is a powerful technique for elucidating the functional role of specific amino acid residues and structural domains within a protein. nih.gov A review of the current scientific literature did not yield specific experimental mutagenesis studies performed directly on the this compound. However, based on the detailed structural data from its homolog, Bmlp7, it is possible to propose targeted mutagenesis strategies to probe its structure-function relationship. nih.govustc.edu.cnnih.gov

The dual-domain architecture strongly suggests a bifunctional role. Mutagenesis studies would be essential to confirm the hypothesized functions of the NTD and CTD. The table below outlines potential mutagenesis targets based on the known structure and their expected functional impact.

Proposed Mutagenesis TargetDomainRationaleHypothesized Functional Impact
Residues lining the putative hydrophobic cavity NTDThese residues are predicted to form a lipid-binding pocket. nih.govustc.edu.cnAlteration or loss of lipid-binding and transport capabilities.
Conserved residues in the potential sugar-binding site CTDStructural homology suggests these residues are key for carbohydrate recognition. nih.govustc.edu.cnnih.govDisruption of binding to specific sugars (e.g., glucose, glucans), potentially affecting its role in the immune response.
Hydrophobic residues at the NTD-CTD interface InterfaceThese residues are crucial for maintaining the structural integrity and relative orientation of the two domains. ustc.edu.cnDestabilization of the overall protein structure, leading to loss of both lipid and sugar-binding functions.
Key residues within the β-strands of the trefoil motif CTDThese residues are fundamental to the stability of the β-trefoil fold. nih.govMisfolding of the C-terminal domain, resulting in a non-functional protein.

Advanced Methodologies for Bombyx 21g1 Protein Research

Gene Editing Technologies for Modulating Bombyx 21G1 Gene Expression (e.g., CRISPR/Cas9)

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has emerged as a powerful and versatile tool for genome editing in a wide range of organisms, including the silkworm, Bombyx mori. nih.govplos.orgtaylorfrancis.com This technology allows for targeted modifications of the genome, providing a means to study the function of specific genes like that which encodes the Bombyx 21G1 protein.

The CRISPR/Cas9 system functions through a Cas9 nuclease guided by a single-guide RNA (sgRNA) to a specific target DNA sequence. plos.org The Cas9 protein induces a double-strand break at the target site, which is then repaired by the cell's natural repair mechanisms, primarily through non-homologous end joining (NHEJ) or homology-directed repair (HDR). taylorfrancis.com NHEJ often results in small insertions or deletions (indels) that can disrupt gene function, effectively creating a gene knockout. plos.org This approach could be utilized to create a loss-of-function mutation in the gene for this compound to investigate its physiological roles.

In Bombyx mori, the delivery of Cas9 protein and sgRNA into early-stage embryos via microinjection has been successfully used to generate heritable mutations. nih.govplos.orgresearchgate.net Researchers have reported mutation frequencies ranging from 16.7% to 35.0% in the injected generation (G0), with germline transmission of these mutations to the next generation (G1). plos.orgresearchgate.net This heritability is crucial for establishing stable transgenic silkworm lines with modified expression of the Bombyx 21G1 gene.

The specificity of CRISPR/Cas9 allows for precise targeting of the Bombyx 21G1 gene, minimizing off-target effects. nih.gov By designing sgRNAs that are unique to the 21G1 gene sequence, researchers can ensure that the observed phenotypes are a direct result of the intended genetic modification. This technology offers a significant advancement over older gene-editing techniques like zinc-finger nucleases (ZFNs) and transcription activator-like effector nucleases (TALENs). nih.gov

Quantitative Proteomics for Analyzing this compound Levels and Modifications (e.g., MALDI-TOF-MS, LC-MS/MS, 2-DE, iTRAQ)

Two-dimensional electrophoresis is a classic technique used to separate complex protein mixtures. nih.gov Proteins are first separated by their isoelectric point (pI) and then by their molecular weight, resulting in a 2D map of protein spots. nih.govresearchgate.net Changes in the intensity of a spot corresponding to this compound across different conditions can indicate changes in its expression level.

For more precise identification and quantification, protein spots from 2-DE gels or peptides from digested protein samples can be analyzed by mass spectrometry. nih.govnih.gov MALDI-TOF-MS is often used for the identification of proteins from 2-DE spots. nih.gov For more complex samples, LC-MS/MS is the preferred method, where peptides are separated by liquid chromatography before being introduced into the mass spectrometer for fragmentation and analysis. nih.govmdpi.comnih.gov

Isobaric tags for relative and absolute quantitation (iTRAQ) is a labeling technique used in conjunction with LC-MS/MS for multiplexed quantitative proteomics. mdpi.com This method allows for the simultaneous comparison of protein levels in up to eight different samples. Peptides from each sample are labeled with a different isobaric tag, and after mixing, the relative abundance of a given peptide in each sample can be determined from the reporter ions generated during MS/MS fragmentation. A study on thermal-induced parthenogenesis in silkworm identified a low molecular mass 30 kDa lipoprotein 21G1-like protein as a differentially abundant protein using iTRAQ-based quantitative proteomics. mdpi.com

TechniquePrincipleApplication for this compound Research
2-DESeparates proteins based on isoelectric point and molecular weight.Visualizing changes in the abundance of this compound. nih.gov
MALDI-TOF-MSMeasures the mass-to-charge ratio of ionized molecules.Identifying this compound from 2-DE spots. nih.gov
LC-MS/MSSeparates peptides by liquid chromatography followed by mass spectrometric analysis.High-throughput identification and quantification of this compound in complex samples. mdpi.comnih.gov
iTRAQIsobaric labeling of peptides for relative and absolute quantification.Comparing the levels of this compound across multiple experimental conditions. mdpi.com

Imaging Techniques for Visualizing this compound Localization and Dynamics (e.g., Confocal Microscopy)

Confocal microscopy is a high-resolution optical imaging technique that allows for the creation of sharp, three-dimensional images of fluorescently labeled specimens. cam.ac.uk This technique is invaluable for determining the subcellular localization and dynamics of proteins like Bombyx 21G1. By generating optical sections, confocal microscopy eliminates out-of-focus light, resulting in images with improved contrast and resolution compared to conventional fluorescence microscopy. cam.ac.uk

To visualize the this compound using confocal microscopy, it would first need to be fluorescently labeled. This can be achieved through several methods. One common approach is immunofluorescence, where a primary antibody specific to the this compound is used to label the protein, followed by a secondary antibody conjugated to a fluorescent dye. Another powerful method is to create a fusion protein by genetically engineering the Bombyx mori to express this compound tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). cam.ac.uk This allows for the visualization of the protein in living cells and tissues, enabling the study of its dynamic processes in real-time. cam.ac.uklabex-tulip.fr

Once labeled, the tissue or cells expressing the fluorescently tagged this compound can be imaged using a confocal microscope. The laser scanning system of the microscope excites the fluorophore, and the emitted fluorescence is detected through a pinhole aperture, which rejects out-of-focus light. cam.ac.uk By collecting a series of optical sections at different depths, a 3D reconstruction of the protein's distribution within the cell or tissue can be generated. This would provide crucial information about the cellular compartments where Bombyx 21G1 is located, offering insights into its potential functions.

Computational and Bioinformatics Approaches for this compound Prediction and Analysis (e.g., GO, KEGG, sequence homology)

Computational and bioinformatics tools are essential for predicting the function and understanding the biological context of proteins like Bombyx 21G1. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are two widely used databases that provide a structured and controlled vocabulary for annotating genes and proteins. nih.govmtoz-biolabs.comnih.gov

GO analysis provides a framework for describing the functions of genes and proteins across three domains: biological process, cellular component, and molecular function. nih.gov By analyzing the GO terms associated with the Bombyx 21G1 gene, researchers can infer its potential roles in various biological pathways and cellular locations. GO enrichment analysis can be used to identify which GO terms are over-represented in a set of differentially expressed genes, which could include the gene for Bombyx 21G1, providing clues about the biological processes affected under specific conditions. mtoz-biolabs.com

KEGG pathway analysis helps to understand the high-level functions and utilities of a biological system. nih.gov By mapping the this compound to KEGG pathways, it is possible to identify the metabolic or signaling pathways in which it may be involved. nih.gov This can provide a systems-level understanding of the protein's function in the context of the entire organism. For example, KEGG analysis of differentially abundant proteins in a study on thermal-induced parthenogenesis in Bombyx mori revealed enrichment in pathways such as ribosome and longevity-regulating pathways. mdpi.com

Sequence homology searches, using tools like BLAST, are fundamental for predicting the function of a novel protein. By comparing the amino acid sequence of this compound with proteins of known function in other organisms, it is possible to infer its function based on the principle of "guilt by association." A high degree of sequence similarity to a well-characterized protein suggests a similar function.

ApproachDescriptionApplication for this compound Analysis
Gene Ontology (GO)Provides a controlled vocabulary to describe gene and protein attributes. nih.govPredicting the biological process, cellular component, and molecular function of Bombyx 21G1.
KEGG Pathway AnalysisA database resource for understanding high-level functions from genomic information. nih.govIdentifying the metabolic or signaling pathways in which Bombyx 21G1 may participate. mdpi.com
Sequence HomologyComparing a protein's sequence to those in databases to find evolutionary relationships.Inferring the function of Bombyx 21G1 based on its similarity to known proteins.

Single-Cell RNA Sequencing for Expression Profiling of Bombyx 21G1 Gene in Specific Cell Types (e.g., hemocytes)

Single-cell RNA sequencing (scRNA-seq) is a revolutionary technology that allows for the high-throughput analysis of gene expression at the individual cell level. nih.govnih.gov This is a significant advancement over traditional bulk RNA sequencing, which measures the average gene expression across a population of cells. nih.gov In the context of Bombyx mori, scRNA-seq has been applied to dissect the heterogeneity of cell populations, such as hemocytes, the immune cells of insects. nih.govfrontiersin.orgbiorxiv.org

By applying scRNA-seq to hemocytes, researchers have been able to identify distinct cell clusters and their specific marker genes. nih.govfrontiersin.org This level of resolution is critical for understanding the specialized functions of different hemocyte subtypes in processes like immunity and development. nih.govfrontiersin.org The expression of the gene encoding this compound could be profiled in each of these identified cell clusters. This would reveal whether the 21G1 gene is ubiquitously expressed or restricted to a specific hemocyte subpopulation, providing valuable clues about its function.

For instance, a study using scRNA-seq on hemocytes from Bombyx mori larvae identified 20 distinct cell clusters. frontiersin.org Analysis of the transcriptomes of these individual cells could pinpoint which of these clusters express the Bombyx 21G1 gene and at what level. Furthermore, by comparing the gene expression profiles of hemocytes under different conditions, such as before and after a viral infection, it would be possible to determine if the expression of the 21G1 gene is modulated in response to immune challenges. frontiersin.orgbiorxiv.org This approach provides a powerful tool for understanding the cell-type-specific regulation and function of the this compound within the complex environment of the silkworm hemolymph.

Biotechnological Applications and Future Research Avenues for Bombyx 21g1 Protein

Genetic Engineering of Bombyx mori Strains: The Potential of Bombyx 21G1 Protein Manipulation in Bioreactor Applications

The genetic modification of Bombyx mori to serve as a bioreactor for producing valuable recombinant proteins is a rapidly advancing field. While specific genetic manipulation of the this compound for bioreactor purposes is not yet extensively documented, the broader family of 30 kDa proteins (30KPs) to which it belongs presents a compelling case for future exploration. The 30KPs are known to be synthesized in large quantities in the fat body and secreted into the hemolymph during the final larval instar, making their expression machinery a powerful tool for high-yield protein production. mdpi-res.com

Researchers envision that by understanding and harnessing the regulatory elements of the gene encoding the this compound, it may be possible to drive the expression of foreign proteins of pharmaceutical or industrial interest. This could involve replacing the coding sequence of the 21G1 protein with that of a target protein, thereby co-opting the silkworm's natural protein synthesis and secretion pathways. The inherent properties of the 30KP family, such as their stability and high expression levels, make them attractive candidates for such "gene-for-gene" replacement strategies.

Further research is required to elucidate the precise promoters and enhancers that govern the expression of the Bombyx 21G1 gene. Such knowledge would be instrumental in designing genetic constructs that ensure the robust and tissue-specific expression of recombinant proteins within the silkworm bioreactor.

A Novel Research Instrument: The Development of Recombinant this compound

The production of recombinant this compound in heterologous expression systems, such as bacteria or yeast, offers a valuable avenue for its detailed characterization and use as a research tool. One study has successfully produced a recombinant protein that was identified as the low molecular mass 30 kDa lipoprotein 21G1. plos.org This recombinant protein was used to investigate its potential growth-promoting effects on cells, demonstrating that it could shorten the G0/G1 phase of the cell cycle and promote cell division. plos.org

The availability of a purified, recombinant form of the this compound would greatly facilitate a range of in vitro studies. For instance, it would enable researchers to:

Investigate its binding partners and cellular receptors.

Elucidate its enzymatic or signaling activities, if any.

Develop specific antibodies for its detection and quantification in various tissues and developmental stages of Bombyx mori.

Explore its potential applications in cell culture and other biotechnological processes.

The development of such a research tool is a critical step towards a more complete understanding of the protein's function and its potential for practical applications.

Beyond the Known: Unexplored Biological Functions and Regulatory Pathways of this compound

While the this compound is classified as a low molecular mass 30 kDa lipoprotein, a family generally associated with nutrient storage and transport, its specific biological roles remain largely unexplored. mdpi.com The 30 kDa protein family has been implicated in a variety of physiological processes, including embryonic development, immune responses, and the inhibition of apoptosis. mdpi.commdpi.com For instance, some 30 kDa lipoproteins have been shown to bind to carbohydrates like glucose and glucan, suggesting a role in the insect's defense against fungal infections. mdpi.com

Studies have identified the this compound in various tissues, including the hemolymph and pupa, and its expression has been shown to be altered in response to parasitic infection. plos.org One study also demonstrated that a protein fraction containing low molecular mass 30 kDa lipoprotein 21G1 exhibited neuroprotective effects in cell-based assays. mdpi.com

The regulatory pathways that control the expression of the Bombyx 21G1 gene are also not well understood. The synthesis of 30KPs is known to be regulated by juvenile hormone. mdpi.com However, the specific transcription factors and signaling cascades that modulate the expression of the 21G1 protein in response to developmental cues and environmental stimuli are yet to be identified. Future research in this area will be crucial for a comprehensive understanding of this protein's function and for its potential manipulation in biotechnological applications.

A Systems-Level Perspective: Integrating Omics Data for a Deeper Understanding of this compound

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, and proteomics, provides an unprecedented opportunity to understand the function of the this compound within the broader biological system of the silkworm. Several studies have already identified the this compound or its corresponding transcript in large-scale proteomic and transcriptomic analyses of various Bombyx mori tissues and life stages. nih.govnih.gov

For example, comparative proteomic analyses have detected the low molecular mass 30 kDa lipoprotein 21G1-like protein in studies investigating thermal-induced parthenogenesis. nih.gov Another study identified this protein in the hemolymph of pupae parasitized by the silkworm maggot. nih.gov Transcriptomic studies have also identified the gene encoding the 21G1 precursor in the silk gland and have shown its expression to be affected by exposure to pesticides. docksci.com

A true systems-level understanding will require the integration of these disparate omics datasets. By combining information on gene expression, protein abundance, and potential post-translational modifications, researchers can begin to build comprehensive models of the regulatory networks in which the this compound participates. This integrated approach will be key to moving beyond a simple cataloging of the protein's presence to a deeper understanding of its dynamic role in the complex biology of the silkworm.

Navigating the Ethical Landscape: Considerations in this compound Research and Genetic Modification

As with any research involving genetic modification, the study and manipulation of the this compound and its gene are subject to important ethical considerations. While specific ethical discussions surrounding the 21G1 protein are not available, the broader ethical landscape of genetically modifying Bombyx mori provides a relevant framework.

A primary concern is the potential for unforeseen ecological consequences. Should genetically modified silkworms carrying altered versions of the 21G1 gene or other transgenes be accidentally released into the environment, there is a risk of them interacting with wild populations, potentially leading to unintended ecological disruptions. Therefore, robust containment measures and thorough environmental risk assessments are paramount.

Furthermore, there are ethical considerations related to the welfare of the insects themselves. While insects are not typically afforded the same level of ethical consideration as vertebrates, there is a growing recognition of the need to minimize any potential suffering or harm caused by experimental procedures.

Q & A

Q. What experimental methods are recommended for quantifying Bombyx 21G1 protein content in biological samples?

Use the Bradford assay for total protein quantification and SDS-PAGE for molecular weight validation. For Bombyx-derived proteins, these methods are critical due to potential contamination from high-abundance proteins in silkworm extracts. Ensure triplicate measurements to account for variability in extraction efficiency .

Q. How can researchers ensure purity during this compound extraction and purification?

Employ affinity chromatography with tagged recombinant proteins (e.g., His-tag systems) followed by size-exclusion chromatography. For native proteins, combine differential centrifugation with ion-exchange chromatography. Validate purity using Coomassie-stained gels (>90% band intensity) and mass spectrometry .

Q. What are the standard protocols for validating this compound stability under varying pH/temperature conditions?

Conduct circular dichroism (CD) spectroscopy to monitor secondary structure changes and dynamic light scattering (DLS) to assess aggregation. Include negative controls (e.g., heat-denatured protein) and replicate experiments across three independent batches .

Advanced Research Questions

Q. How should researchers design experiments to investigate Bombyx 21G1’s role in nucleopolyhedrovirus (NPV) replication?

Use RNA interference (RNAi) or CRISPR-Cas9 knockout models in Bombyx mori larvae, followed by viral challenge assays. Pair this with transcriptomic analysis (RNA-seq) to identify dysregulated pathways. Include controls for off-target effects by validating gene silencing efficiency via qPCR .

Q. What strategies resolve contradictions between computational predictions and experimental data on Bombyx 21G1’s functional domains?

Perform iterative structure-function analyses: (1) Use AlphaFold2 for domain prediction, (2) Validate via site-directed mutagenesis, and (3) Test activity changes in enzymatic assays (e.g., phosphatase activity if homologous to Bombyx PTP). Cross-reference with phylogenetic conservation patterns .

Q. How can batch-to-batch variability in recombinant Bombyx 21G1 production impact reproducibility, and how is this mitigated?

Variability arises from differences in post-translational modifications or misfolding. Implement strict quality control (QC): (1) Peptide mass fingerprinting, (2) Endotoxin level checks, and (3) Functional validation in standardized bioassays (e.g., ligand-binding kinetics). Document lot-specific QC data .

Methodological and Analytical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Bombyx 21G1 in cellular assays?

Use nonlinear regression models (e.g., log[inhibitor] vs. response curves in GraphPad Prism) with goodness-of-fit tests (R² > 0.95). For high-throughput data, apply ANOVA with Tukey’s post hoc test, ensuring power analysis (α = 0.05, β = 0.2) to justify sample sizes .

Q. How should researchers address discrepancies in Bombyx 21G1’s subcellular localization across studies?

Combine orthogonal methods: (1) Immunofluorescence microscopy with organelle-specific markers, (2) Subcellular fractionation followed by Western blotting, and (3) Proximity ligation assays (PLA) to confirm protein-protein interactions. Report antibody validation details (e.g., KO-validated antibodies) .

Q. What bioinformatics tools are recommended for functional annotation of Bombyx 21G1 when homologs are absent in model organisms?

Use InterProScan for domain identification, STRING for interaction networks (based on co-expression data), and molecular dynamics (MD) simulations to predict ligand-binding pockets. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Ethical and Reporting Standards

Q. How can researchers minimize bias when interpreting Bombyx 21G1’s involvement in developmental pathways?

Adopt blinded analysis for phenotypic scoring (e.g., larval development stages) and pre-register hypotheses on platforms like Open Science Framework. Use independent replication by a second lab member and transparently report negative results in supplementary materials .

Q. What metadata is critical to include when publishing Bombyx 21G1-related datasets?

Document (1) Protein purification buffers (pH, ionic strength), (2) Mass spectrometry parameters (LC gradient, ionization source), (3) Biological source (e.g., Bombyx mori strain, tissue type), and (4) Software versions for analysis. Follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.